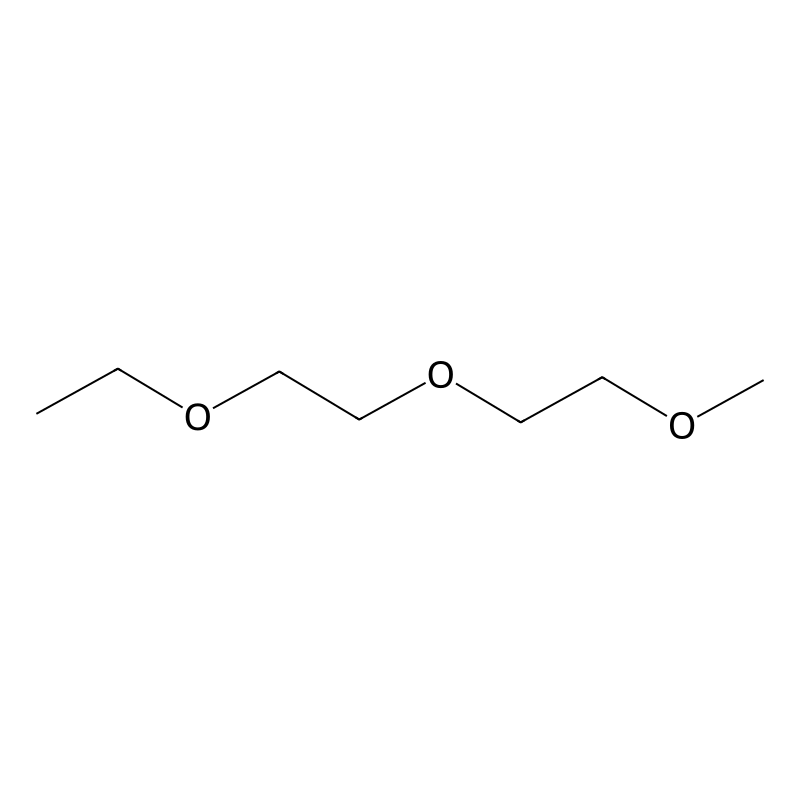

1-Ethoxy-2-(2-methoxyethoxy)ethane

C7H16O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H16O3

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent and Reaction Medium

1-Ethoxy-2-(2-methoxyethane) (also known as diethylene glycol methyl ethyl ether or ethyl diglyme) is an organic compound used in scientific research as a solvent and reaction medium. It is a colorless liquid with a mild odor and is miscible with water and many organic solvents. Due to its high boiling point (162 °C) and relatively low vapor pressure, it is suitable for use in reactions requiring elevated temperatures or where minimizing solvent evaporation is crucial [].

Organic Synthesis

-Ethoxy-2-(2-methoxyethoxy)ethane is employed in various organic synthesis reactions, including:

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and organic halides. 1-Ethoxy-2-(2-methoxyethoxy)ethane serves as a suitable solvent due to its ability to dissolve both the reactants and the catalyst efficiently [].

- Heck reaction: This reaction creates alkenes from alkenes and aryl or vinyl halides. 1-Ethoxy-2-(2-methoxyethoxy)ethane is a valuable solvent for this reaction as well, offering good solubility for the reaction components [].

- Sonogashira coupling: This reaction forms carbon-carbon bonds between alkynes and aryl or vinyl halides. 1-Ethoxy-2-(2-methoxyethoxy)ethane can be used as a solvent in this reaction, particularly when water-soluble catalysts are employed [].

1-Ethoxy-2-(2-methoxyethoxy)ethane is a colorless liquid with a characteristic odor. It has a melting point below -80 °C and a boiling point of approximately 177 °C at standard atmospheric pressure. The compound is stable under normal conditions but should be kept away from oxidizing agents to prevent any hazardous reactions . Its low vapor pressure (0.86 mmHg at 20 °C) indicates that it is not highly volatile, which may influence its handling and storage requirements .

Synthesis of 1-ethoxy-2-(2-methoxyethoxy)ethane typically involves the reaction of ethylene glycol derivatives with ethyl halides or other alkylating agents under controlled conditions. The process can be optimized for yield and purity through careful selection of solvents and reaction temperatures

Several compounds share structural similarities with 1-ethoxy-2-(2-methoxyethoxy)ethane, primarily due to the presence of ether linkages. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethylene Glycol Ethyl Methyl Ether | C₈H₁₈O₃ | Higher molecular weight; used in similar applications |

| Ethylene Glycol Dimethyl Ether | C₆H₁₄O₂ | Lower boiling point; more volatile |

| 1-Methoxy-2-(2-methoxyethoxy)ethane | C₇H₁₈O₃ | Similar structure but different substituents |

Uniqueness

1-Ethoxy-2-(2-methoxyethoxy)ethane stands out due to its specific combination of ethyl and methoxy groups, which influence its solubility and reactivity compared to similar ethers. Its unique properties make it particularly effective in niche applications like specialty inks and paper treatments.

Traditional Preparation Methods

Traditional synthesis of 1-ethoxy-2-(2-methoxyethoxy)ethane has primarily relied on the classic Williamson ether synthesis, employing various alkylating agents to introduce the methyl group to diethylene glycol monoethyl ether. The most established approaches include:

Dimethyl Sulfate Method: This process involves the methylation of diethylene glycol monoethyl ether using dimethyl sulfate in the presence of an alkali catalyst. The reaction proceeds via nucleophilic substitution, with the alkoxide ion from diethylene glycol monoethyl ether attacking the methyl group of dimethyl sulfate. While effective, this method has significant drawbacks related to the high toxicity of dimethyl sulfate, creating occupational hazards and environmental concerns.

Sodium/Potassium Alkoxide Approach: Another traditional method employs the conversion of diethylene glycol monoethyl ether to its alkoxide form using sodium or potassium hydroxide, followed by reaction with methyl halides such as methyl chloride, methyl bromide, or methyl iodide. This approach follows the general reaction:

- Formation of alkoxide: HOCH₂CH₂OCH₂CH₂OC₂H₅ + NaOH → NaOCH₂CH₂OCH₂CH₂OC₂H₅ + H₂O

- Williamson ether synthesis: NaOCH₂CH₂OCH₂CH₂OC₂H₅ + CH₃X → CH₃OCH₂CH₂OCH₂CH₂OC₂H₅ + NaX

Where X represents a halogen (Cl, Br, or I).

Intermolecular Dehydration: This method involves the condensation of diethylene glycol monoethyl ether with methanol in the presence of acidic catalysts such as concentrated sulfuric acid, heteropolyacids, or macroporous cationic resins. The reaction eliminates water to form the desired ether linkage.

Modern Catalytic Approaches

Recent advances in catalytic chemistry have led to more efficient and environmentally friendly approaches for synthesizing 1-ethoxy-2-(2-methoxyethoxy)ethane:

Zeolite-Catalyzed Ether Exchange: This innovative approach utilizes H-type ZSM-5 zeolite catalysts (SiO₂/Al₂O₃ = 280) to facilitate the ether exchange reaction between diethylene glycol monomethyl ether and diethylene glycol monoethyl ether. In a typical procedure, the reactants are heated with the catalyst at approximately 180°C under stirring for 8 hours, resulting in the formation of 1-ethoxy-2-(2-methoxyethoxy)ethane with a composition yield of 7.7%.

KF/CaO/AC Catalytic System: Solid base catalysts composed of potassium fluoride supported on calcium oxide with activated carbon (KF/CaO/AC) have shown promise for related glycol ether synthesis reactions. These catalysts operate via the formation of KCaF₃ and K₂O as the main active components, offering high catalytic activity and reusability.

Dimethyl Carbonate Method: As an alternative to toxic methylating agents, dimethyl carbonate has emerged as a greener option for the methylation of diethylene glycol monoethyl ether. This approach produces only methanol and CO₂ as byproducts, aligning with green chemistry principles.

| Catalytic Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Zeolite-Catalyzed | H-ZSM-5 | 180°C, 8 hours | Heterogeneous, reusable catalyst | Moderate yield (7.7%) |

| KF/CaO/AC System | KF/CaO on activated carbon | 75°C, 30 minutes | High yield (>95% for similar reactions), mild conditions | Complex catalyst preparation |

| Dimethyl Carbonate | Various bases | 80-120°C, 4-6 hours | Environmentally benign reagent | Lower reactivity than dimethyl sulfate |

Yield Optimization Strategies

Achieving high yields of 1-ethoxy-2-(2-methoxyethoxy)ethane requires careful optimization of reaction parameters and conditions. Several strategies have proven effective:

Reactant Ratio Optimization: For Williamson ether synthesis approaches, controlling the molar ratio of diethylene glycol monoethyl ether to the methylating agent is crucial. The patent CN1609085A suggests an optimal mass ratio of halomethane to diethylene glycol monoethyl ether between 0.3:1 and 1.5:1. This optimization balances complete conversion with minimizing side reactions.

Temperature and Reaction Time Control: The reaction temperature significantly impacts both the reaction rate and selectivity. For alkoxide-based methods, temperatures between 30-110°C with reaction times of 0.5-6.0 hours have been identified as optimal. The patent CN1032812C indicates that temperature optimization can help achieve transformation efficiencies of 80-95% with selectivities of 80-85%.

Catalyst Selection and Loading: The choice and amount of catalyst dramatically affect yield and selectivity. For base-catalyzed reactions, the optimal catalyst loading is typically 5-10 wt% relative to the reactants.

Efficient Separation Techniques: Post-reaction processing significantly impacts overall yield. Vacuum distillation under controlled conditions (e.g., 666.21 Pa pressure, collecting fractions at 60-62°C) has proven effective for purifying 1-ethoxy-2-(2-methoxyethoxy)ethane while maximizing recovery.

By-product Recovery: Recovering and recycling unreacted starting materials improves overall process efficiency. For example, excess diethylene glycol monoethyl ether can be recovered from the vacuum distillation tower bottoms and reused in subsequent reactions.

Green Chemistry Synthesis Techniques

Environmental considerations have driven the development of greener approaches to 1-ethoxy-2-(2-methoxyethoxy)ethane synthesis:

Non-Toxic Methylating Agents: Replacing traditional methylating agents like dimethyl sulfate and methyl halides with less hazardous alternatives such as dimethyl carbonate represents a significant advancement in green synthesis. These alternatives reduce toxicity risks and hazardous waste generation.

Recyclable Heterogeneous Catalysts: The use of solid catalysts like zeolites, KF/CaO systems, and ion-exchange resins enables easier separation and reuse compared to homogeneous catalysts, reducing waste and improving process economics.

Solvent-Free or Reduced-Solvent Processes: Modern approaches aim to minimize or eliminate the use of additional solvents during the synthesis, reducing waste and energy consumption associated with solvent recovery.

Process Intensification: Continuous flow reactors and other process intensification techniques improve energy efficiency, reduce reaction times, and enhance control over reaction parameters, leading to more sustainable manufacturing processes.

Waste Minimization: The patent CN1032812C highlights that properly designed processes can achieve "non-environmental-pollution, no waste water, exhaust gas emission," with waste residues that can be "fully utilized". This comprehensive approach to waste management represents a significant advancement in green manufacturing.

Ion Transport Mechanisms in Sodium-Ion Batteries

In sodium-ion batteries, 1-ethoxy-2-(2-methoxyethoxy)ethane facilitates ion transport through its ability to modulate cation-anion interactions. Steady-state and time-resolved infrared spectroscopy studies demonstrate that sodium thiocyanate (NaSCN) forms contact ion pairs in glyme-based electrolytes, with the thiocyanate anion acting as a structural reporter [5]. The restricted rotational diffusion of the Na⁺-glyme complex, characterized by biexponential anisotropy decay, underscores the solvent’s role in stabilizing ion pairs during charge-discharge cycles [5].

The chain length of glymes significantly impacts transport properties. Compared to shorter-chain analogs like dimethoxyethane (DME), ethyl diglyme’s extended ethylene oxide backbone increases viscosity but improves Na⁺ desolvation kinetics at the electrode interface [6]. Molecular dynamics simulations indicate that Na⁺ coordination numbers decrease from 7 in DME to 4 in ethyl diglyme at high salt concentrations, optimizing the balance between ion mobility and solvation strength [6].

Solvation Dynamics and Coordination Chemistry

The solvation dynamics of 1-ethoxy-2-(2-methoxyethoxy)ethane are governed by its flexible ether backbone and electron-rich oxygen atoms. Two-dimensional infrared spectroscopy reveals that Na⁺-glyme complexes exhibit stochastic fluctuations in their solvation shells, attributed to the mobility of the glyme’s terminal ethoxy and methoxy groups [5]. These fluctuations enable rapid solvent reorganization during ion transfer, a critical factor in high-rate battery applications.

Coordination studies using Raman spectroscopy and X-ray absorption fine structure (EXAFS) analysis show that ethyl diglyme forms $$[ \text{Na}(\text{glyme})_2 ]^+$$ complexes in concentrated electrolytes [6]. The compound’s ability to chelate Na⁺ through multiple oxygen donors reduces free solvent molecules, minimizing parasitic reactions at the anode. This chelation effect also stabilizes the electrolyte against oxidation at high voltages (>4.5 V vs. Li/Li⁺), making it compatible with nickel-rich cathode materials [4].

Table 2: Enthalpy of Dissolution ($$\Delta H_{\text{sol}}$$) of NaClO₄ in Glymes

| Solvent | $$\Delta H_{\text{sol}}$$ (kJ/mol) |

|---|---|

| Dimethoxyethane (DME) | -28.9 ± 0.5 |

| Ethyl Diglyme | -34.2 ± 0.6 |

| Triethylene Glycol Dimethyl Ether | -39.1 ± 0.7 |

Electrochemical Stability and Solid-Electrolyte Interphase Formation

The electrochemical stability of 1-ethoxy-2-(2-methoxyethoxy)ethane is pivotal for forming a stable solid-electrolyte interphase (SEI) on alkali metal anodes. In lithium-metal batteries, glyme-based electrolytes decompose preferentially at the anode surface, generating a LiF-rich SEI layer that suppresses dendrite growth [4]. This decomposition pathway is attributed to the compound’s high donor number (DN = 20), which weakens anion-cation interactions and promotes salt dissociation [6].

In sodium-oxygen (Na–O$$2$$) batteries, ethyl diglyme’s stability against superoxide radicals ($$ \text{O}2^- $$) enhances cycle life. In situ differential electrochemical mass spectrometry (DEMS) studies show that the solvent’s methoxy group scavenges reactive oxygen species, forming stable ether peroxides ($$ \text{ROOR}' $$) that passivate the cathode [6]. Furthermore, the solvent’s low Lewis basicity minimizes side reactions with sodium metal, maintaining coulombic efficiencies above 99% over 50 cycles [6].

Environmental Fate and Degradation Pathways

The environmental fate of 1-Ethoxy-2-(2-methoxyethoxy)ethane is characterized by its physicochemical properties and environmental distribution patterns. Based on regulatory assessments from multiple jurisdictions, the compound exhibits distinctive fate characteristics across different environmental compartments [1] [2] [3].

Atmospheric Degradation

In the atmospheric compartment, 1-Ethoxy-2-(2-methoxyethoxy)ethane undergoes rapid photochemical degradation through reaction with hydroxyl radicals. The atmospheric half-life ranges from 1 to 7 hours, indicating rapid removal from the atmosphere [1] [3]. This short atmospheric residence time suggests minimal potential for long-range atmospheric transport. The compound exists solely as vapor in the atmosphere due to its moderate vapor pressure of 0.13 to 0.21 kilopascals at 25°C [4] [2].

Aquatic Environmental Fate

The compound's high water solubility (greater than 1000 grams per liter at 25°C) results in preferential partitioning to aquatic compartments [4] [2]. In water bodies, the substance is not expected to adsorb significantly to suspended solids or sediments due to its low organic carbon partition coefficient (log Koc = 0.66 to less than 1.26) [4] [2]. This characteristic indicates high mobility in aquatic systems.

Terrestrial Environmental Fate

In soil environments, the compound exhibits very high mobility based on its low adsorption coefficient [4] [2]. The substance is expected to leach readily from soil into groundwater systems due to its high water solubility and low organic carbon affinity. Volatilization from moist soil surfaces is not expected to be significant based on the estimated Henry's Law constant of 2.57 × 10⁻⁵ to 6.59 × 10⁻⁵ pascal-cubic meters per mole [5] [6].

Ultimate Degradation Pathways

The compound ultimately degrades through biotic and abiotic processes in atmosphere and surface waters to form water and carbon oxides [4] [2]. The degradation pathway involves initial atmospheric oxidation followed by mineralization processes in aquatic environments.

Biodegradation Resistance and Ecotoxicological Profiles

Biodegradation Characteristics

1-Ethoxy-2-(2-methoxyethoxy)ethane demonstrates notable biodegradation resistance in standard testing protocols. The compound is classified as not readily biodegradable based on Organization for Economic Cooperation and Development guidelines, showing 0% degradation after 28 days in standardized biodegradation tests [4] [2]. This resistance to biodegradation is a significant environmental characteristic that influences its persistence potential.

However, regulatory assessments indicate that the compound is not expected to be persistent in environmental compartments when considering all degradation pathways. The rapid atmospheric degradation compensates for the limited biodegradation, resulting in overall non-persistence classifications [6].

Ecotoxicological Assessment

The ecotoxicological profile of 1-Ethoxy-2-(2-methoxyethoxy)ethane indicates low acute toxicity to aquatic organisms across multiple trophic levels. Comprehensive testing demonstrates the following toxicity thresholds:

Aquatic Vertebrates: Fish toxicity studies using Oryzias latipes (Japanese medaka) showed lethal concentration values (LC50) greater than 200 milligrams per liter for 96-hour exposure periods [4]. Additional testing with Pimephales promelas (fathead minnow) indicated LC50 values of 5700 milligrams per liter [7], confirming low acute toxicity to fish species.

Aquatic Invertebrates: Daphnia magna acute toxicity testing revealed effective concentration values (EC50) greater than 100 milligrams per liter for 48-hour exposures [4]. Chronic toxicity testing showed EC50 values of 1192 milligrams per liter, indicating low chronic toxicity potential [7].

Primary Producers: Algal growth inhibition tests using Pseudokirchneriella subcapitata demonstrated EC50 values exceeding 100 milligrams per liter for 72-hour exposure periods [4]. Testing with Scenedesmus species showed even higher tolerance levels with EC50 values exceeding 500 milligrams per liter [7].

Bioaccumulation Potential

The compound exhibits low bioaccumulation potential based on its physicochemical properties. The negative log octanol-water partition coefficient (log Kow = -0.1 to 0.009) and high water solubility indicate minimal tendency for bioconcentration in aquatic organisms [4] [1]. Bioconcentration factors are predicted to be less than 250 liters per kilogram, confirming low bioaccumulation potential [1].

Regulatory Assessments and Risk Characterization

International Regulatory Status

Health Canada and Environment and Climate Change Canada Assessment

The Canadian New Substances Notification assessment concluded that the substance is "not likely to cause harm to the environment in Canada" [1]. The risk characterization was based on predicted environmental concentration to predicted no-effect concentration ratios that were significantly less than unity, indicating low environmental risk potential. The assessment considered both direct releases and potential indirect exposures through various use scenarios.

Australian National Industrial Chemicals Notification and Assessment Scheme Evaluations

European Chemical Agency Classification

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, the compound is not classified as persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB) [4]. This classification indicates low environmental concern under European regulatory frameworks.

United States Environmental Protection Agency Status

The United States Environmental Protection Agency CompTox Dashboard indicates low environmental concern based on available toxicity data [5]. However, the compound is listed under the Clean Air Act Section 112(b) as a Hazardous Air Pollutant, reflecting primarily human health rather than environmental concerns [7].

Risk Characterization Methodology

Risk characterization across jurisdictions employed standard predicted environmental concentration to predicted no-effect concentration ratio methodologies. Predicted environmental concentrations were calculated based on use patterns, release scenarios, and environmental fate modeling. Predicted no-effect concentrations were derived from ecotoxicological testing using assessment factors of 100 to 1000 depending on data availability and uncertainty considerations.

Environmental exposure assessments consistently identified aquatic compartments as primary exposure routes. Predicted environmental concentrations in surface waters ranged from 1 to 100 micrograms per liter depending on use scenarios and geographic considerations [1]. These concentrations were substantially below predicted no-effect concentrations, resulting in risk quotients indicating low environmental concern.

Photolytic and Hydrolytic Stability in Aquatic Systems

Hydrolytic Stability Characteristics

1-Ethoxy-2-(2-methoxyethoxy)ethane exhibits high hydrolytic stability in aquatic systems across environmentally relevant pH ranges. Experimental testing demonstrated hydrolysis half-lives exceeding one year at 25°C across pH values from 4 to 9 [2]. This stability is attributed to the absence of readily hydrolyzable functional groups in the molecular structure.

The compound's ether linkages are relatively stable under environmental conditions, requiring extreme pH conditions or elevated temperatures for significant hydrolytic degradation to occur. This hydrolytic stability contributes to the compound's persistence in aquatic environments, though overall environmental persistence is mitigated by other degradation pathways.

Photolytic Degradation Potential

Direct photolytic degradation of 1-Ethoxy-2-(2-methoxyethoxy)ethane in aquatic systems appears limited based on available spectroscopic data. Ultraviolet-visible absorption spectroscopy analysis showed no absorbance maximum across the tested wavelength range [2], indicating minimal light absorption in the solar spectrum range that reaches aquatic environments.

The absence of significant ultraviolet absorption suggests that direct photolysis is not a major degradation pathway in aquatic systems. However, indirect photolytic processes involving reaction with photochemically generated reactive species may contribute to degradation in natural waters containing dissolved organic matter and other photosensitizers.

Aquatic System Stability Assessment

The combination of high hydrolytic stability and limited direct photolytic degradation potential indicates that 1-Ethoxy-2-(2-methoxyethoxy)ethane may persist in aquatic systems when considering only these abiotic degradation pathways. However, comprehensive environmental fate assessments must also consider biodegradation processes, volatilization, and other removal mechanisms.

In natural aquatic systems, the compound's ultimate fate depends on the balance between input rates and removal processes. While abiotic degradation may be limited, the compound's high volatility and potential for atmospheric removal provide important loss mechanisms from surface waters.

Implications for Environmental Management

The photolytic and hydrolytic stability characteristics have important implications for environmental management strategies. The compound's persistence in aquatic systems suggests that source control measures are more effective than relying on natural attenuation processes. Wastewater treatment technologies that do not rely primarily on biodegradation may be necessary for effective removal before environmental discharge.

The stability characteristics also indicate that once released to aquatic environments, the compound may have extended residence times, increasing the potential for exposure to aquatic organisms. However, the low toxicity profile mitigates concerns about adverse effects during extended exposure periods.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 187 of 262 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 75 of 262 companies with hazard statement code(s):;

H319 (98.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Wholesale and Retail Trade

Printing and Related Support Activities

Ethane, 1-ethoxy-2-(2-methoxyethoxy)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.